N-Nitroso-L-proline

Description

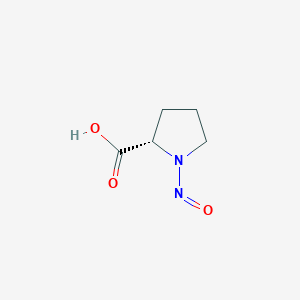

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-nitrosopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKPHJWEIIAIFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021061 | |

| Record name | N-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Toronto Research Chemicals MSDS] | |

| Record name | N-Nitrosoproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7519-36-0 | |

| Record name | N-Nitroso-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7519-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007519360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-nitrosopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8MI03SGY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Formation of N-Nitroso-L-proline from Dietary Nitrate and Proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-L-proline (NPRO) is a non-carcinogenic N-nitroso compound formed endogenously in the human body from the reaction of dietary nitrate (B79036) and the amino acid L-proline. Its formation and excretion are widely utilized as a reliable biomarker to assess in vivo nitrosation capacity, a process implicated in the etiology of some cancers through the formation of carcinogenic N-nitroso compounds. This technical guide provides a comprehensive overview of the formation of NPRO from dietary precursors, detailing the underlying chemistry, influencing factors, and quantitative data from human and animal studies. Furthermore, this guide includes detailed experimental protocols for the quantification of NPRO in biological matrices and for the synthesis of a reference standard, alongside visualizations of the key processes. While NPRO itself is considered biologically inert in terms of carcinogenicity, its role as an indicator of endogenous nitrosation makes its study critical for toxicological and pharmaceutical research.

Introduction

The endogenous formation of N-nitroso compounds is a significant area of research in toxicology and cancer epidemiology. These compounds are formed when a nitrosating agent, typically derived from nitrite (B80452), reacts with a secondary or tertiary amine. Dietary nitrate, abundant in vegetables and drinking water, can be reduced to nitrite by oral microflora, which then reacts with amines from the diet or endogenous sources in the acidic environment of the stomach to form N-nitroso compounds.

This compound (NPRO) has emerged as a key biomarker in this field. Unlike many other N-nitroso compounds, NPRO is not considered carcinogenic or mutagenic[1]. This property, combined with its rapid and almost complete excretion in urine following its formation, makes it an ideal, non-invasive tool to quantify an individual's capacity for endogenous nitrosation[1]. This guide will delve into the specifics of NPRO formation, its quantification, and its significance in research.

The Chemistry of this compound Formation

The formation of NPRO is a classic example of acid-catalyzed nitrosation. The process begins with the dietary intake of nitrate (NO₃⁻), which is then reduced to nitrite (NO₂⁻). In the acidic milieu of the stomach, nitrite is protonated to form nitrous acid (HNO₂), which is in equilibrium with various nitrosating agents, such as dinitrogen trioxide (N₂O₃). These agents then react with the secondary amine group of L-proline to form NPRO.

The overall reaction can be summarized as follows:

Dietary Nitrate (NO₃⁻) → Salivary Nitrite (NO₂⁻) → Gastric Nitrous Acid (HNO₂) + L-proline → this compound

The rate of this reaction is influenced by several factors, including the concentrations of nitrate and proline, gastric pH, and the presence of inhibitors or catalysts.

Diagram of this compound Formation Pathway

Caption: The formation pathway of this compound from dietary nitrate and L-proline.

Quantitative Data on this compound Formation

Numerous studies have quantified the in vivo formation of NPRO in humans and animals under various dietary conditions. The amount of NPRO excreted in urine over a 24-hour period is directly proportional to the ingested doses of nitrate and proline.

Table 1: NPRO Excretion in Humans Following Nitrate and Proline Ingestion

| Study Cohort | Nitrate Dose (mg) | Proline Dose (mg) | Mean NPRO Excretion (µ g/24h ) | Inhibitor | % Inhibition | Reference |

| Healthy Volunteers | 325 | 500 | 23.3 | - | - | [2][3] |

| Healthy Volunteers | 325 | 500 | Not specified | Ascorbic Acid | Significant | [2][3] |

| Healthy Volunteers | 325 | 500 | Not specified | α-tocopherol | Significant | [2][3] |

| Healthy Volunteers | ~172 (from salad) | 500 | 10.8 | - | - | [4] |

| Healthy Volunteers | ~172 (from salad) | 500 | 15.8 vs 28.4 | Ascorbic Acid | 44% | [4] |

| Smokers | Controlled diet | 300 | 5.9 (vs 3.6 in non-smokers) | - | - | [5][6] |

| Smokers | Controlled diet | 300 | Reduced | Ascorbic Acid | Significant | [5] |

Table 2: Dose-Response of NPRO Formation in Rats

| Proline Dose (in diet) | Nitrite Dose (in drinking water) | Observation | Reference |

| Varied | Varied | Log of NPRO formed is proportional to the log of (proline dose x nitrite dose²) | [7] |

Experimental Protocols

Quantification of this compound in Human Urine by GC-MS

This protocol is adapted from a method developed for the sensitive quantification of NPRO in human urine.

4.1.1. Sample Collection and Storage

-

Collect 24-hour urine samples in containers with a preservative such as ammonium (B1175870) sulfamate (B1201201) to prevent artefactual nitrosation.

-

Measure the total volume and store aliquots at -20°C until analysis.

4.1.2. Materials and Reagents

-

This compound (NPRO) standard

-

¹³C₅-NPRO (internal standard)

-

Hydrochloric acid (HCl)

-

Methanol

-

Anhydrous sodium sulfate

-

Diazomethane (B1218177) (for derivatization - EXTREME CAUTION REQUIRED )

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.3. Extraction Procedure

-

Thaw a urine aliquot (e.g., 5 mL).

-

Spike with a known amount of ¹³C₅-NPRO internal standard.

-

Acidify the urine sample with HCl to approximately pH 1.

-

Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with acidified water.

-

Elute the NPRO and internal standard with methanol.

-

Dry the eluate under a stream of nitrogen.

4.1.4. Derivatization

-

Re-dissolve the dried extract in a small volume of methanol.

-

Add freshly prepared diazomethane solution dropwise until a faint yellow color persists.

-

Allow the reaction to proceed for 20 minutes at room temperature.

-

Remove excess diazomethane with a gentle stream of nitrogen.

4.1.5. GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the GC oven temperature program to achieve separation of the NPRO-methyl ester.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the NPRO-methyl ester and its ¹³C₅-labeled internal standard.

-

Quantify the amount of NPRO in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram of NPRO Quantification Workflow

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Synthesis of this compound Reference Standard

This protocol describes a general method for the synthesis of NPRO.

4.2.1. Materials and Reagents

-

L-proline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

4.2.2. Synthesis Procedure

-

Dissolve L-proline in a minimal amount of dilute HCl in a flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the L-proline solution with constant stirring. Maintain the temperature below 5 °C.

-

Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

The formation of NPRO can be monitored by thin-layer chromatography (TLC).

-

Extract the product from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NPRO.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Effects and Signaling Pathways

A thorough review of the current scientific literature indicates that this compound is predominantly considered non-carcinogenic and is primarily used as a biomarker for endogenous nitrosation. There is a lack of substantial evidence to suggest that NPRO directly interacts with and modulates key cellular signaling pathways such as the NF-κB or MAPK pathways. Its biological significance lies in its formation as an indicator of the potential for the endogenous synthesis of other, carcinogenic N-nitroso compounds.

One study noted that macrophage-mediated nitrosation can contribute to the formation of NPRO in the human body, but this describes a source of its formation rather than a downstream signaling effect of NPRO itself.

Conclusion

The formation of this compound from dietary nitrate and proline is a well-established in vivo process that serves as a valuable tool for assessing endogenous nitrosation. This guide has provided a detailed overview of the chemistry of NPRO formation, quantitative data from key studies, and robust experimental protocols for its analysis and synthesis. The provided visualizations aim to clarify the complex workflows and pathways involved. For researchers in toxicology, epidemiology, and drug development, a thorough understanding of NPRO formation and its quantification is essential for evaluating the risks associated with dietary and lifestyle factors that may influence the endogenous production of N-nitroso compounds. Future research may explore potential non-carcinogenic biological activities of NPRO, although current evidence in this area is limited.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Nitrosoproline andN-Nitrosohydroxyproline (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 4. S-Nitrosylation signaling regulates cellular protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signaling regulates nitric oxide and NADPH oxidase-dependent oxidative bursts in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. epa.gov [epa.gov]

The Endogenous Synthesis of N-Nitroso-L-proline in the Human Stomach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-L-proline (NPRO) is a non-carcinogenic N-nitroso compound formed endogenously in the acidic environment of the stomach from the precursors L-proline and nitrite (B80452). The formation of NPRO is a significant biomarker for assessing in vivo nitrosation potential, a process linked to the etiology of certain cancers. This technical guide provides an in-depth overview of the mechanism of NPRO synthesis in the stomach, detailing the chemical pathways, influencing factors, quantitative data from key studies, and comprehensive experimental protocols. Visual diagrams of the core mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism of this compound Synthesis

The synthesis of this compound in the stomach is a classic example of acid-catalyzed nitrosation. The primary precursors for this reaction are the amino acid L-proline, commonly found in the diet, and a nitrosating agent, which is endogenously formed from dietary nitrate (B79036).[1]

Precursor Availability

-

L-proline: An amino acid readily available from dietary protein sources.

-

Nitrate (NO₃⁻): Ingested primarily through vegetables and drinking water.[2][3] A portion of this dietary nitrate is absorbed, circulates in the blood, and is concentrated in the salivary glands.

-

Nitrite (NO₂⁻): Salivary bacteria reduce nitrate to nitrite, which is then swallowed with saliva, entering the acidic environment of the stomach.[1][4] In hypoacidic or achlorhydric stomachs, bacterial colonization can further reduce nitrate to nitrite directly within the stomach.[1][5]

The Chemical Reaction

In the acidic lumen of the stomach, nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid then forms various nitrosating species, such as the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃).[6][7] The secondary amine group of L-proline then acts as a nucleophile, attacking the nitrosating agent to form this compound.[6] The optimal pH for the nitrosation of proline is between 1.5 and 2.7.[1]

The overall reaction can be summarized as:

R₂NH (L-proline) + NO⁺ → R₂N-NO (this compound) + H⁺[6]

The rate of NPRO formation is proportional to the concentration of L-proline and the square of the nitrite concentration.[1][8]

Factors Influencing NPRO Synthesis

Catalysis by Thiocyanate (B1210189)

Thiocyanate (SCN⁻), present in human saliva, is a potent catalyst for nitrosation.[9][10] In the acidic gastric environment, thiocyanate reacts with nitrosating agents to form nitrosyl thiocyanate (ONSCN), a more powerful nitrosating agent than those derived from nitrous acid alone.[7] This significantly accelerates the rate of NPRO formation. Smokers tend to have higher concentrations of thiocyanate in their saliva, which can lead to increased endogenous nitrosation.[9][11]

Inhibition of NPRO Synthesis

Several dietary components can inhibit the formation of NPRO by competing for nitrosating agents.

-

Ascorbic Acid (Vitamin C): Ascorbic acid is a potent inhibitor of nitrosation.[12][13] It rapidly reduces nitrosating agents like N₂O₃ to nitric oxide (NO), a non-nitrosating species, thereby preventing the nitrosation of L-proline.[4][14] This inhibitory effect has been demonstrated in numerous in vivo and in vitro studies.[2][11]

-

Polyphenols and other Antioxidants: Compounds such as α-tocopherol (Vitamin E), caffeic acid, ferulic acid, and other polyphenols found in fruits, vegetables, and beverages like beer can also effectively inhibit nitrosation by scavenging nitrosating agents.[9]

Gastric pH

The pH of the gastric juice is a critical determinant of NPRO synthesis. Acid-catalyzed nitrosation is most efficient at a low pH.[1][15] In conditions of hypoacidity or anacidity (pH > 4), such as in patients with chronic atrophic gastritis or those who have undergone certain types of gastric surgery, the chemical nitrosation of proline is significantly reduced or does not occur.[16][17] However, in such conditions, bacterial overgrowth can lead to increased nitrite concentrations, and some studies suggest a potential for biologically catalyzed nitrosation at a nearly neutral pH, although this is less efficient for proline.[18][19]

Quantitative Data on NPRO Formation

The following tables summarize quantitative data from key human and animal studies on the endogenous formation of this compound.

Table 1: In Vivo NPRO Formation in Humans with Precursor Administration

| Precursors Administered | NPRO Excreted in 24-hr Urine (mean) | Study Population | Reference |

| 325 mg Nitrate + 500 mg Proline | 23.3 µg | Male volunteer | [2] |

| 300 mg Proline (controlled diet) | 5.9 µg (smokers), 3.6 µg (non-smokers) | Male volunteers | [11] |

| Salad meal (~172 mg nitrate) + Proline | 10.8 µg | 16 subjects | [3] |

| 380 mg Nitrate + 500 mg Proline | 18.0 ng/day (controls), 1.1 ng/day (pernicious anaemia) | Patients and controls | [17] |

Table 2: Inhibition of In Vivo NPRO Formation in Humans

| Precursors Administered | Inhibitor Administered | % Inhibition of NPRO Formation | Study Population | Reference |

| 325 mg Nitrate + 500 mg Proline | Ascorbic Acid or α-tocopherol | Complete inhibition | Male volunteer | [1][2] |

| 300 mg Proline (controlled diet) | 1 g Ascorbic Acid | Significant reduction in smokers | Male volunteers | [11] |

| Salad meal (~172 mg nitrate) + Proline | Dietary sources of Ascorbic Acid | 44.4% reduction | 19 subjects | [3] |

Table 3: NPRO Formation in Rats (Dose-Response)

| Proline Dose (in diet) | Nitrite Dose (in drinking water) | NPRO Excreted (urine and feces) | Key Finding | Reference |

| Varied | Varied | Dose-dependent | Log of NPRO formed is proportional to the log of (proline dose x nitrite dose²) | [8] |

Experimental Protocols

The NPRO Test for Estimating Endogenous Nitrosation in Humans

This in vivo protocol is a widely used method to assess an individual's capacity for endogenous nitrosation.

Objective: To quantify the amount of NPRO formed in the stomach after administration of known amounts of its precursors, nitrate and L-proline.

Methodology:

-

Subject Preparation: Subjects are typically placed on a low-nitrate diet for a period (e.g., 24-48 hours) prior to the test to minimize baseline NPRO levels.[20]

-

Precursor Administration:

-

Urine Collection: A complete 24-hour urine sample is collected following the administration of the precursors.[20]

-

Sample Analysis:

-

The urine samples are analyzed for NPRO. This often involves derivatization of NPRO to a more volatile compound.

-

The derivative is then quantified using a highly sensitive and specific method such as combined gas-liquid chromatography with a Thermal Energy Analyzer (TEA), which is specific for N-nitroso compounds.[2]

-

-

Data Interpretation: The amount of NPRO excreted in the 24-hour period following precursor administration, corrected for baseline levels, reflects the individual's capacity for endogenous nitrosation under the test conditions.

In Vitro Nitrosation of L-proline

This protocol simulates the conditions of the human stomach to study the kinetics and influencing factors of NPRO formation.

Objective: To measure the rate of NPRO formation from L-proline and nitrite under controlled in vitro conditions (e.g., varying pH, presence of catalysts or inhibitors).

Methodology:

-

Reaction Mixture Preparation:

-

Prepare buffer solutions at various pH levels to mimic the gastric environment (e.g., pH 2-7).

-

In a reaction vessel (e.g., a shaker flask) maintained at 37°C, add the buffer solution, a known concentration of L-proline, and any catalysts (e.g., thiocyanate) or inhibitors (e.g., ascorbic acid) being tested.[14][15]

-

-

Initiation of Reaction: The reaction is initiated by adding a known concentration of sodium nitrite to the mixture.[15]

-

Incubation: The mixture is incubated at 37°C for a specific time period (e.g., 15 minutes to 2 hours).[21][15]

-

Reaction Quenching: The reaction is stopped by adding a quenching agent, such as ammonium (B1175870) sulfamate, which destroys any remaining nitrite.

-

Sample Analysis: The concentration of NPRO formed in the reaction mixture is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Thermal Energy Analyzer (GC-TEA).[22]

-

Data Analysis: The rate of NPRO formation is calculated based on its concentration at different time points and under various experimental conditions.

Conclusion

The synthesis of this compound in the stomach is a well-characterized process governed by the availability of its precursors, the highly acidic gastric environment, and the presence of various dietary catalysts and inhibitors. As a reliable biomarker for endogenous nitrosation, the study of NPRO formation provides valuable insights into the potential risks associated with dietary and lifestyle factors that may influence the in vivo generation of N-nitroso compounds. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in research and development in the fields of toxicology, pharmacology, and cancer prevention.

References

- 1. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Endogenous nitrosation of L-proline by dietary-derived nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-nitroso compound formation in human gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Endogenous synthesis of carcinogenic N-nitroso compounds: bacterial flora and nitrite formation in the healthy human stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 7. Fat transforms ascorbic acid from inhibiting to promoting acid‐catalysed N‐nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The catalysis of nitrosation by thiocyanate from saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies in gastric carcinogenesis. III. The kinetics of nitrosation of gastric-juice components in vitro and their implications for the in vivo formation of N-nitroso compounds in normal and in hypochlorhydric populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gut.bmj.com [gut.bmj.com]

- 17. Urinary N-nitrosoproline excretion: a further evaluation of the nitrosamine hypothesis of gastric carcinogenesis in precancerous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypothesis on the relationship between gastric cancer and intragastric nitrosation: N-nitrosamines in gastric juice of subjects from a high-risk area for gastric cancer and the inhibition of N-nitrosamine formation by fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of intra-gastric acidity and flora on the concentration of N-nitroso compounds in the stomach. [sonar.ch]

- 20. academic.oup.com [academic.oup.com]

- 21. Inhibition of endogenous nitrosation of proline in rats by lyophilized beer constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-nitrosamines in the stomach with special reference to in vitro formation, and kinetics after intragastric or intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of Endogenous N-Nitroso-L-proline: A Biomarker with Phototoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-Nitroso-L-proline (NPRO) has long been regarded as a biologically inert biomarker, primarily utilized to assess in vivo nitrosation capacity. Formed from the reaction of proline and nitrite, its non-carcinogenic and non-mutagenic properties in standard assays have made it a valuable tool in epidemiological and dietary studies. However, emerging research has unveiled a more complex and concerning aspect of NPRO's biological significance: its potent phototoxicity upon exposure to ultraviolet A (UVA) radiation. This technical guide provides a comprehensive overview of the current understanding of NPRO, detailing its formation, its role as a biomarker, and, most critically, the mechanisms underlying its UVA-induced genotoxicity. This guide synthesizes quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the pertinent biological pathways and experimental workflows to equip researchers and drug development professionals with a thorough understanding of this multifaceted compound.

Endogenous Formation and Role as a Biomarker of Nitrosation

This compound is endogenously synthesized from the ubiquitous amino acid L-proline and nitrosating agents derived from dietary nitrate (B79036) and nitrite.[1] This reaction primarily occurs in the acidic environment of the stomach.[2] Due to its general lack of metabolic activation and its quantitative excretion in urine, NPRO has been widely adopted as a reliable non-invasive biomarker to estimate the endogenous nitrosation burden in humans.[3][4][5] The "NPRO test," which involves the administration of proline and a source of nitrate followed by the measurement of urinary NPRO, is a standard method to assess an individual's nitrosation capacity and the efficacy of nitrosation inhibitors like ascorbic acid.[3][5]

Quantitative Levels of Urinary this compound Excretion

The urinary excretion of NPRO is influenced by dietary intake of nitrate and proline, as well as lifestyle factors such as smoking. The following tables summarize quantitative data from various studies.

Table 1: Urinary NPRO Excretion in Response to Dietary Nitrate and Proline Intake

| Study Participants | Dietary Intervention | Mean 24-hour Urinary NPRO Excretion (µg) | Reference(s) |

| Healthy Volunteers | Controlled Diet (Low Nitrate/Proline) | ~2.7 - 3.6 | [3][6] |

| Healthy Volunteers | Ingestion of 325 mg Nitrate + 500 mg Proline | 16.6 - 30.0 (mean: 23.3) | [3][5] |

| Healthy Volunteers | Salad Meal (~172 mg Nitrate) | 2.7 | [6] |

| Healthy Volunteers | Salad Meal (~172 mg Nitrate) + Proline | 10.8 | [6] |

| Healthy Volunteers | Salad Meal + Proline + Ascorbic Acid | 15.8 (decreased from 28.4) | [6] |

| Vegetarians | Normal Diet | 0.8 | [4] |

| Lacto-vegetarians | Normal Diet | 1.4 | [4] |

| Individuals consuming nitrite-preserved meats | Normal Diet | 2.5 - 78.5 | [4] |

Table 2: Urinary NPRO Excretion in Smokers vs. Non-Smokers

| Study Group | Condition | Mean 24-hour Urinary NPRO Excretion (µg) | Reference(s) |

| 13 Non-smokers | Controlled Diet | 3.6 | [5] |

| 13 Smokers | Controlled Diet | 5.9 | [5] |

| Male Volunteer (Non-smoking days) | Fixed Diet | 1.1 ± 0.5 | [7] |

| Male Volunteer (Smoking days) | Fixed Diet | 1.8 ± 0.9 | [7] |

Phototoxicity: The Genotoxic Transformation of NPRO by UVA Radiation

While traditionally considered non-genotoxic, studies have demonstrated that NPRO exhibits significant mutagenic and DNA-damaging properties when exposed to UVA radiation, a component of natural sunlight.[1] This phototoxicity is of particular concern for sun-exposed tissues like the skin, where endogenous NPRO may be present.

Mechanism of NPRO Phototoxicity

Upon absorption of UVA light, particularly at its absorption maximum of 340 nm, NPRO undergoes photolysis.[1] This process generates nitric oxide (NO) and reactive oxygen species (ROS), which are the primary mediators of its genotoxic effects.[8] These reactive species can induce DNA single-strand breaks and the formation of mutagenic lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1]

Caption: UVA-induced phototoxicity of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of NPRO's biological significance.

Quantification of this compound in Urine by GC-TEA

This method is a standard for the highly sensitive and selective detection of N-nitrosamines.

-

Sample Preparation:

-

Acidify a 24-hour urine sample.

-

Perform a reversed-phase solid-phase extraction (RP-SPE) followed by a polymeric weak anion exchange (WAX-SPE) to isolate organic acids, including NPRO.[9]

-

Elute the NPRO fraction and derivatize it to a more volatile form, for example, by esterification.

-

-

Gas Chromatography-Thermal Energy Analysis (GC-TEA):

-

Inject the derivatized sample into a gas chromatograph for separation.

-

The eluent from the GC column is passed into a pyrolyzer, where the N-NO bond is cleaved, releasing a nitric oxide radical.

-

The NO radical reacts with ozone in a reaction chamber, producing electronically excited nitrogen dioxide.

-

As the excited nitrogen dioxide decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of N-nitrosamine present.

-

Ames Test for Photomutagenicity

This modified Ames test assesses the mutagenic potential of NPRO in the presence of UVA light.

-

Bacterial Strain: Salmonella typhimurium strain TA1535 (sensitive to base-pair substitution mutations) is commonly used.

-

Procedure:

-

Prepare a reaction mixture containing NPRO in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.4).[10]

-

Place the reaction mixture in a suitable container (e.g., an ice-cold tray) and expose it to a UVA light source. A glass cover can be used to filter out UVC and most UVB radiation.[10]

-

At various time points during irradiation, take aliquots of the reaction mixture.

-

Mix the aliquots with an overnight culture of S. typhimurium TA1535 and molten top agar (B569324).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48 hours.

-

Count the number of revertant colonies (his+). An increase in the number of revertant colonies compared to control plates (no NPRO or no UVA) indicates mutagenicity.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA single-strand breaks in individual cells.[8]

-

Cell Preparation and Treatment:

-

Culture human fibroblast cells to an appropriate confluency.

-

Treat the cells with NPRO at various concentrations.

-

Expose the cells to a UVA light source for a defined period.

-

-

Comet Assay Protocol:

-

Embed the treated cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

-

Subject the slides to electrophoresis under alkaline conditions. DNA with single-strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

-

Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) by HPLC-ECD

This method allows for the sensitive and specific quantification of the oxidative DNA lesion 8-oxodG.

-

DNA Extraction and Hydrolysis:

-

Expose calf thymus DNA to NPRO and simulated sunlight.

-

Isolate the DNA from the reaction mixture.

-

Enzymatically digest the DNA to its constituent deoxynucleosides.

-

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

-

Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column for separation of the deoxynucleosides.

-

The eluent passes through an electrochemical detector. 8-oxodG is electrochemically active and will be oxidized at the electrode surface, generating a current that is proportional to its concentration.

-

Quantify the amount of 8-oxodG by comparing the peak area to a standard curve of known 8-oxodG concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling events in NPRO phototoxicity and a general workflow for its assessment.

Caption: Signaling cascade of NPRO-induced phototoxicity.

Caption: Experimental workflow for assessing NPRO phototoxicity.

Implications for Research and Drug Development

The phototoxic potential of NPRO has significant implications for several fields:

-

Dermatology and Skin Cancer Research: The formation of NPRO in the skin, coupled with sun exposure, could represent a previously unrecognized risk factor for photodamage and photocarcinogenesis. Further research is needed to quantify NPRO levels in the skin and to investigate its role in sun-induced skin cancers.

-

Drug Development: For pharmaceutical compounds that contain a proline moiety or other secondary amine structures capable of forming N-nitroso compounds, the potential for phototoxicity should be considered during safety assessments, especially for topically applied drugs or for systemic drugs that accumulate in the skin.

-

Public Health: The findings underscore the importance of sun protection, particularly for individuals with diets high in nitrate and proline or for smokers who have a higher endogenous nitrosation burden.

Conclusion

This compound serves as a classic example of how the biological significance of a molecule can be context-dependent. While it remains a valuable and safe biomarker for endogenous nitrosation in the absence of UV radiation, its transformation into a potent genotoxic agent upon exposure to sunlight highlights a potential health concern that warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the dual nature of NPRO and to better understand its implications for human health. The lack of quantitative data on NPRO concentrations in the skin remains a critical knowledge gap that future research should aim to address.

References

- 1. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interplay Among Nitric Oxide and Reactive Oxygen Species: A Complex Network Determining Cell Survival or Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stork: Endogenous formation of N-nitrosoproline upon cigarette smoke inhalation [storkapp.me]

- 4. The effect of dietary factors on nitrosoproline levels in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous formation of N-nitrosoproline in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H8N2O3 | CID 10419304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessing Exposures To Environmental Tobacco Smoke Using Biological Markers - Environmental Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mutation, DNA strand cleavage and nitric oxide formation caused by N-nitrosoproline with sunlight: a possible mechanism of UVA carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

N-Nitroso-L-proline (NPRO) as a Biomarker for Endogenous Nitrosation Capacity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous formation of N-nitroso compounds (NOCs) is a significant area of research due to the carcinogenic potential of many of these compounds. The assessment of an individual's capacity for endogenous nitrosation is crucial for understanding cancer risk and for developing effective inhibitory strategies. N-Nitroso-L-proline (NPRO) has emerged as a reliable and non-carcinogenic biomarker for quantifying this in vivo nitrosation process. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of NPRO as a biomarker for nitrosation capacity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the N-nitrosoproline (NPRO) test in their work.

Introduction to Endogenous Nitrosation and this compound

Endogenous nitrosation is the in vivo formation of N-nitroso compounds from precursors such as secondary amines and nitrosating agents. This process primarily occurs in the acidic environment of the stomach, where dietary nitrate (B79036) is reduced to nitrite, which can then react with amines and amides to form NOCs.[1][2] Many NOCs are potent carcinogens, and their endogenous formation has been linked to an increased risk of various cancers.

This compound (NPRO) is a non-carcinogenic N-nitrosamino acid that is formed when the amino acid L-proline undergoes nitrosation.[1][3] A key advantage of using NPRO as a biomarker is that it is not metabolized in the body and is quantitatively excreted in the urine.[4][5] This property allows for a direct and non-invasive assessment of endogenous nitrosation by measuring the amount of NPRO excreted after administering its precursors, L-proline and a source of nitrate.[3][5][6][7] This procedure is commonly known as the N-nitrosoproline (NPRO) test.[1][3]

The N-Nitrosoproline (NPRO) Test

The NPRO test is a valuable tool for estimating the daily human exposure to endogenously formed N-nitroso compounds.[6][7] The principle of the test is to administer known amounts of L-proline and a nitrate source to a subject and then measure the amount of NPRO excreted in their urine over a 24-hour period.[3] The amount of excreted NPRO serves as an index of the individual's endogenous nitrosation capacity.

Factors Influencing NPRO Formation

The rate of NPRO formation in vivo is influenced by several factors:

-

Precursor Availability: The amount of NPRO formed is proportional to the ingested dose of proline and increases with the dose of nitrate.[4][5][6]

-

Inhibitors: The simultaneous intake of antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) can significantly inhibit the nitrosation of proline.[5][6] Garlic has also been shown to have inhibitory effects.

-

Catalysts: Certain substances can catalyze the nitrosation reaction. For instance, thiocyanate (B1210189), which is present in saliva and at higher concentrations in smokers, can increase the rate of NPRO formation.

-

Gastric pH: The acidic environment of the stomach is a key factor in the chemical nitrosation of proline.

Quantitative Data from NPRO Studies

The following tables summarize quantitative data from various studies that have utilized the NPRO test to assess endogenous nitrosation under different conditions.

Table 1: Urinary NPRO Excretion Following Proline and Nitrate Administration in Humans

| Study Reference | Proline Dose (mg) | Nitrate Dose (mg) | Mean NPRO Excretion (μ g/24h ) | Number of Subjects | Key Findings |

| Ohshima & Bartsch (1981)[6] | 500 | 325 | 23.3 (range: 16.6-30.0) | 1 (male volunteer) | NPRO excretion is proportional to proline dose and increases exponentially with nitrate dose. |

| Knight et al. (1991)[8] | Loading dose with meal | ~172 (from salad meal) | 10.8 (vs. 2.7 without proline) | 16 | Dietary sources of nitrate are available for endogenous nitrosation. |

| Hoffmann & Brunnemann (1983)[9] | 300 | Controlled diet | 5.9 (smokers) vs. 3.6 (nonsmokers) | 13 smokers, 13 nonsmokers | Smokers have significantly higher baseline NPRO excretion. |

Table 2: Effect of Inhibitors on Urinary NPRO Excretion in Humans

| Study Reference | Proline Dose (mg) | Nitrate Dose (mg) | Inhibitor and Dose | Mean NPRO Excretion (μ g/24h ) | Number of Subjects | % Inhibition |

| Ohshima & Bartsch (1981)[6] | 500 | 325 | Ascorbic Acid / α-tocopherol | Inhibited | 1 | Not specified |

| Knight et al. (1991)[8] | Loading dose with meal | ~172 | Dietary Ascorbic Acid | 15.8 (with) vs. 28.4 (without) | 19 | 44.4% |

| Hoffmann & Brunnemann (1983)[9] | 300 | Controlled diet | 1g Ascorbic Acid | Reduced to levels of nonsmokers | 14 smokers | Not specified |

Experimental Protocols

This section provides detailed methodologies for conducting the NPRO test and analyzing the resulting samples.

The N-Nitrosoproline (NPRO) Test Protocol

4.1.1. Subject Preparation and Diet Control:

-

For a designated period before the test (e.g., 48-72 hours), subjects should adhere to a controlled diet low in nitrate and proline to minimize baseline NPRO levels.

-

Foods to restrict include cured meats, bacon, some sausages, and certain vegetables high in nitrate (e.g., spinach, lettuce, beets).

-

On the day of the test, subjects should fast overnight.

4.1.2. Administration of Precursors:

-

A baseline urine sample may be collected before the administration of precursors.

-

Administer a standardized oral dose of L-proline (e.g., 500 mg).

-

Administer a standardized oral dose of a nitrate source, such as sodium nitrate or beetroot juice containing a known amount of nitrate (e.g., 325 mg).[6] The timing of administration relative to the proline dose should be consistent (e.g., nitrate given 30-60 minutes before proline).

4.1.3. Urine Collection:

-

Following the administration of precursors, a 24-hour urine collection is initiated.

-

Subjects are provided with appropriate collection containers, which should be kept cool during the collection period.

-

It is crucial to collect every void during the 24-hour period to ensure accurate quantification of total NPRO excretion.

Analytical Methodology: GC-MS Analysis of NPRO in Urine

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of NPRO in urine.

4.2.1. Sample Preparation and Extraction:

-

Thaw the 24-hour urine sample and measure the total volume.

-

Take an aliquot (e.g., 10-20 mL) for analysis.

-

Add an internal standard, such as ¹⁵N-NPRO, to the urine sample to correct for extraction losses and variations in derivatization and analysis.

-

Acidify the urine sample with an appropriate acid (e.g., HCl) to a pH of approximately 1-2.

-

Extract the NPRO from the acidified urine using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to concentrate the extract.

4.2.2. Derivatization:

NPRO is a non-volatile compound and requires derivatization to a more volatile form for GC analysis. A common method is esterification.

-

To the dried extract, add a derivatizing agent such as diazomethane (B1218177) in ether or a safer alternative like (trimethylsilyl)diazomethane with methanol (B129727) to convert NPRO to its methyl ester.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Remove the excess derivatizing agent and solvent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

4.2.3. GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of nitrosamines (e.g., a DB-5 or equivalent).

-

Injection: Splitless injection of 1-2 μL of the derivatized sample.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to a final temperature of 250-280°C.

-

Mass Spectrometer: Operated in electron impact (EI) or chemical ionization (CI) mode.

-

Detection: Selected ion monitoring (SIM) is used for high sensitivity and specificity. The characteristic ions for the NPRO derivative and the internal standard are monitored.

4.2.4. Quantification:

A calibration curve is generated using standards of known NPRO concentrations that have been subjected to the same extraction and derivatization procedure. The concentration of NPRO in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The total 24-hour NPRO excretion is then calculated by multiplying the concentration by the total urine volume.

Visualizations of Key Pathways and Workflows

Endogenous Nitrosation of Proline

Caption: Pathway of endogenous this compound formation.

NPRO Test Experimental Workflow

Caption: Workflow for the N-nitrosoproline (NPRO) test.

GC-MS Analysis Workflow for NPRO

Caption: Workflow for GC-MS analysis of urinary NPRO.

Conclusion

The use of this compound as a biomarker provides a powerful and safe method for assessing endogenous nitrosation capacity in humans. The NPRO test, when conducted with careful adherence to standardized protocols for diet, precursor administration, and sample analysis, yields valuable data for epidemiological studies, clinical research, and the development of interventions aimed at mitigating the risks associated with endogenously formed carcinogens. This technical guide serves as a comprehensive resource for professionals seeking to implement this important biomarker in their research and development endeavors.

References

- 1. dsm-firmenich.com [dsm-firmenich.com]

- 2. Determination of N-nitrosoproline at the nanogram level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalysis of N-nitrosation and diazotisation by thiourea and thiocyanate ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 9. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]

In Vivo Toxicological Profile of N-Nitroso-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-L-proline (NPRO) is an N-nitroso compound that can be formed endogenously from the reaction of proline with nitrosating agents. Unlike many other N-nitrosamines, NPRO is not considered a potent carcinogen and has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals.[1] This technical guide provides a comprehensive overview of the in vivo toxicological profile of NPRO, summarizing key findings on its carcinogenicity, genotoxicity, and metabolism. The guide includes quantitative data from pivotal studies, detailed experimental methodologies, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their understanding of this compound.

Carcinogenicity

Long-term carcinogenicity bioassays in rodents have generally not demonstrated a carcinogenic effect of this compound. The key findings from these studies are summarized in the table below.

Table 1: Summary of In Vivo Carcinogenicity Studies on this compound

| Species (Strain) | Sex | Route of Administration | Dosing Regimen | Duration of Exposure | Key Findings (Tumor Incidence) | Reference |

| Rat (MRC Wistar) | Male & Female | Drinking Water | 1.45 g/L (0.145%) | For at least 1 year | No tumors induced in 37 treated rats. | (Mirvish et al., 1980)[2] |

| Mouse (Swiss) | Not Specified | Drinking Water | 0.1% | 26 weeks | No increase in lung adenomas compared to untreated controls at 38 weeks. | (ChemicalBook, 2023)[3] |

Note: The IARC has evaluated the carcinogenicity of NPRO and concluded that the available studies were inadequate to make a definitive assessment.[4]

Genotoxicity

The genotoxicity of NPRO itself appears to be low. However, the endogenous formation of N-nitroso compounds from the precursors L-proline and nitrite (B80452) has been shown to induce DNA damage in vivo.

In Vivo Genotoxicity of Endogenously Formed N-Nitroso Compounds

A study in mice demonstrated that the simultaneous oral administration of L-proline and sodium nitrite resulted in DNA damage, primarily in the liver, as detected by the comet assay.[5][6]

Genotoxicity of a Related Nitrosopeptide

A study on the related compound, N-(N-acetyl-L-prolyl)-N-nitrosoglycine (APNG), showed evidence of genotoxicity in mice using the dominant lethal assay and the micronucleus test.[7] The effects were reported to be much less pronounced in rats.[7]

Quantitative Data: Specific quantitative data on the extent of DNA damage (e.g., % tail DNA in the comet assay) or the frequency of micronuclei were not available in the reviewed literature for NPRO or its endogenously formed counterparts.

Metabolism and Toxicokinetics

In vivo studies indicate that the metabolism of this compound is very limited. One study in rats demonstrated that only about 1% of an administered dose of radiolabeled NPRO was metabolized to carbon dioxide. The majority of the compound is rapidly excreted unchanged in the urine. This limited metabolic activation is thought to contribute to its low carcinogenic potential.

Experimental Protocols

Detailed experimental protocols for the key in vivo studies are crucial for the interpretation and replication of findings. Below are generalized methodologies for the types of assays used to evaluate the toxicological profile of NPRO.

Long-Term Carcinogenicity Bioassay (Rat)

-

Test System: Male and female MRC Wistar rats.

-

Administration: this compound administered in the drinking water at a concentration of 1.45 g/L.

-

Duration: Lifelong exposure, with the study continuing for the lifespan of the animals.

-

Observations: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy was performed, and all major organs and any gross lesions were examined histopathologically.

-

Control Group: A concurrent control group receiving untreated drinking water was included.

In Vivo Comet Assay (for Endogenously Formed N-Nitroso Compounds)

-

Test System: Male mice.

-

Administration: Simultaneous oral gavage of L-proline and sodium nitrite.

-

Sample Collection: At selected time points after administration, animals are euthanized, and organs of interest (e.g., liver, stomach) are collected.

-

Cell Preparation: Single-cell suspensions are prepared from the collected tissues.

-

Comet Assay Procedure:

-

Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

-

The nucleoids are then subjected to electrophoresis in an alkaline buffer. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

-

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

In Vivo Comet Assay Experimental Workflow

Signaling Pathways

Direct in vivo evidence for the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, considering that NPRO is a derivative of L-proline, it is plausible that it may influence pathways regulated by its parent compound. L-proline has been shown to play a role in cellular stress responses, including the modulation of oxidative stress and apoptosis.

Endogenous Formation and Inhibition of N-Nitroso Compounds

The formation of N-nitroso compounds, including NPRO, in the stomach is a key consideration for its in vivo effects. This process can be inhibited by antioxidants such as ascorbic acid (Vitamin C).

Endogenous Formation of this compound and its Inhibition

Hypothetical Signaling Pathway: L-proline-Mediated Oxidative Stress and Apoptosis Regulation

The following diagram illustrates a hypothetical signaling pathway based on the known in vivo effects of L-proline, which may be relevant for understanding the potential biological activities of NPRO. It is important to note that this pathway has not been directly demonstrated for this compound.

L-proline metabolism can influence the cellular redox state and has been implicated in both pro-apoptotic and anti-apoptotic signaling, depending on the cellular context. Proline dehydrogenase (PRODH), a key enzyme in proline catabolism, can lead to the production of reactive oxygen species (ROS), which can, in turn, trigger apoptotic pathways.

Hypothetical Signaling Pathway of L-proline Metabolism and its link to Oxidative Stress and Apoptosis

Conclusion

The in vivo toxicological profile of this compound suggests that it is a compound of low carcinogenic and genotoxic concern, particularly in comparison to other N-nitroso compounds. Its limited metabolism and rapid excretion contribute to this profile. While direct evidence of its effects on in vivo signaling pathways is lacking, its relationship with L-proline suggests potential interactions with pathways regulating oxidative stress and apoptosis. Further research is needed to fully elucidate the in vivo biological activities of NPRO and to obtain more detailed quantitative data on its genotoxic potential, especially when formed endogenously. This guide provides a foundational understanding for professionals in the fields of toxicology and drug development.

References

- 1. REFERENCES - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo evidence of hepato- and reno-protective effect of garlic oil against sodium nitrite-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

N-Nitroso-L-proline: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-L-proline (NPRO) is a nitrosamine (B1359907) derivative of the amino acid L-proline.[1][2] As a member of the N-nitroso compounds class, it has been a subject of interest in biochemical and pharmaceutical research due to its potential implications in endogenous nitrosation and its classification as a suspected carcinogen, although it is generally considered non-carcinogenic itself.[3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, compiling essential data for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key processes.

Chemical Properties

This compound is a pale yellow solid with limited solubility in water but is soluble in organic solvents.[1][2] Below is a summary of its key chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 7519-36-0 | [4][5] |

| Molecular Formula | C₅H₈N₂O₃ | [4][5] |

| Molecular Weight | 144.13 g/mol | [4][5] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 96-99°C | |

| 108-109°C (with decomposition) | [1] | |

| pKa | 3.23 ± 0.20 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| Storage Temperature | -20°C | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Its formation from L-proline and a nitrosating agent is optimal under acidic conditions, typically around pH 1.5-2.0.[3]

Upon heating, this compound decomposes and emits toxic fumes of nitrogen oxides (NOx).[6] For long-term storage, it is recommended to keep the compound at -20°C.[1] Studies have shown that this compound is stable in urine samples when stored at -20°C for several years.[7]

While qualitative information on its stability is available, detailed quantitative studies on its degradation kinetics and decomposition products under a wide range of pH, temperature, and photolytic conditions are not extensively documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-proline with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium.

Materials:

-

L-proline

-

Sodium nitrite

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Ether

-

Petroleum ether

Procedure:

-

Dissolve L-proline in a suitable volume of water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled L-proline solution while maintaining the temperature below 5°C.

-

Acidify the reaction mixture to approximately pH 2 with hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by crystallization from a mixture of ether and petroleum ether.

Analytical Methods

The quantification of this compound is crucial in various matrices, from pharmaceutical ingredients to biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for its sensitive and specific detection.[3][5]

1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of this compound in Urine [7]

-

Sample Preparation and Extraction:

-

Spike a 5 mL aliquot of urine with an internal standard (e.g., ¹³C₅-NPRO).

-

Acidify the sample with 0.9 M HCl.

-

Perform solid-phase extraction (SPE) using a reversed-phase and a polymeric weak anion exchange resin.

-

Elute the analyte and dry the eluate under a stream of nitrogen.

-

Derivatize the residue with pentafluorobenzyl bromide (PFBBr) in the presence of diisopropylethylamine (DIPEA) overnight at room temperature.

-

Dry the derivatized sample and reconstitute it in ethyl acetate for GC-MS analysis.

-

-

GC-MS Conditions:

-

GC Column: 30 m DB-5 column, 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5.5 minutes.

-

MS Detector: Operated in selected ion monitoring (SIM) mode.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Nitrosamines [8]

-

Sample Preparation:

-

Dissolve the sample (e.g., drug product) in a suitable solvent to a concentration of 2 mg/mL.

-

Spike with working solutions of nitrosamine standards and internal standards as required.

-

Prepare a series of working standard solutions for calibration by serial dilution.

-

-

LC-MS/MS Conditions:

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Operated in positive multiple reaction monitoring (MRM) mode using an atmospheric pressure chemical ionization (APCI) source.

-

Key MS Parameters: Nebulizer current: 3 µA, Curtain Gas: 30 psi, GS1: 35 psi, CAD: 8, Temperature: 350°C.

-

Visualizations

Formation of this compound

The formation of this compound from its precursors, L-proline and a nitrosating agent (formed from nitrite under acidic conditions), is a key reaction in understanding its presence in various matrices.

Caption: Formation pathway of this compound from L-proline and a nitrosating agent.

General Experimental Workflow for NPRO Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

Caption: A generalized experimental workflow for the analysis of this compound.

Signaling Pathways and Biological Activity

N-nitroso compounds, as a class, are known to exert their carcinogenic effects by forming potent electrophilic alkylating agents.[9] This can occur through metabolic activation or spontaneous decomposition.[9] These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potentially initiating carcinogenesis.[9] While this is the general mechanism for many nitrosamines, specific signaling pathways directly modulated by this compound are not well-defined in the current literature. It is often used as a biomarker for endogenous nitrosation rather than studied for its direct biological activity, as it is considered to be non-carcinogenic or a weak carcinogen.[3]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and stability of this compound. The presented data, including tabulated properties and detailed experimental protocols, are intended to support researchers and professionals in the fields of chemistry, toxicology, and pharmaceutical sciences. The visualization of the formation pathway and analytical workflow offers a clear understanding of key processes. While significant information has been compiled, further research into the quantitative stability of this compound under various environmental conditions and a deeper investigation into its specific biological interactions and signaling pathways would be beneficial for a more comprehensive risk assessment and understanding of its role in biological systems.

References

- 1. 7519-36-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 7519-36-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound Reference Standard|7519-36-0 [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. Nitroso L-Proline | Manasa Life Sciences [manasalifesciences.com]

- 6. This compound | 7519-36-0 [chemicalbook.com]

- 7. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of N-Nitroso-L-proline in Food: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of N-Nitroso-L-proline (NPRO), a non-volatile N-nitrosamine, in various food products. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on NPRO levels, details the analytical methodologies for its detection, and illustrates the biochemical pathways of its formation.

Executive Summary

This compound (NPRO) is a naturally occurring compound found in a range of food items, with its presence most significantly documented in cured meat products. Its formation is intrinsically linked to the reaction between the amino acid L-proline and nitrosating agents, which are typically derived from nitrites used as preservatives, particularly under acidic conditions and often accelerated by heat. Unlike many other N-nitrosamines, NPRO is generally not considered to be a potent carcinogen. However, its prevalence in the human diet warrants careful monitoring and understanding, as it can be an indicator of the potential for formation of other more harmful N-nitroso compounds. This guide presents quantitative data on NPRO levels in various foods, outlines detailed experimental protocols for its analysis, and provides visual representations of its formation pathway and analytical workflows.

Quantitative Occurrence of this compound in Food Products

The concentration of NPRO in food can vary widely depending on the food type, processing methods, and storage conditions. Cured meats consistently show the highest levels due to the direct addition of nitrites during processing. The following tables summarize the reported quantitative data for NPRO in various food categories.

Table 1: this compound (NPRO) Levels in Cured Meat Products

| Food Product | NPRO Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Bacon | Not Detected - 440 | GC-MS | [1] |

| Various Cured Meats | Not Detected - 578 | Not Specified | [2] |

| Nitrite-Cured Meats | 39 - 3900 | GC-TEA | [3] |

Table 2: this compound (NPRO) Levels in Beverages

| Food Product | NPRO Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Beer | 0.5 - 3.6 | GC-TEA | [3] |

Table 3: N-Nitrosamine Levels in Dairy Products (NPRO data not specified)

| Food Product | N-Nitrosamine (NDMA) Concentration Range (µg/kg) | Analytical Method | Reference(s) |

| Cheese | Not Detected - 3.0 | Not Specified | [4] |

Note: Data for NPRO in dairy products and a wider range of vegetables is limited in the reviewed literature. The data for cheese pertains to N-nitrosodimethylamine (NDMA) and is included for context on nitrosamines in dairy.

Biochemical Formation Pathway of this compound

The formation of NPRO in food primarily occurs through the nitrosation of the secondary amine group of the amino acid L-proline. This reaction is influenced by several factors including the concentration of precursors (proline and nitrite), pH, temperature, and the presence of catalysts or inhibitors.

The key steps in the formation of NPRO are:

-

Formation of the Nitrosating Agent: In acidic conditions, nitrite (B80452) (NO₂⁻), often added to cured meats as sodium nitrite, is protonated to form nitrous acid (HNO₂). Nitrous acid can then form various nitrosating agents, such as dinitrogen trioxide (N₂O₃).

-

Nitrosation of L-proline: The nitrosating agent then reacts with the secondary amine group of L-proline, leading to the formation of this compound.

Experimental Protocols for this compound Analysis

The accurate quantification of NPRO in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed. Below are detailed protocols adapted from established methods for nitrosamine (B1359907) analysis in biological and food samples.

Protocol 1: GC-MS Analysis of this compound in Cured Meat (Adapted)

This protocol is based on methods developed for NPRO analysis in biological matrices and adapted for a cured meat matrix.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize 10 g of the cured meat sample.

-

Extraction: Add 50 mL of methanol (B129727) to the homogenized sample and mix thoroughly. Sonicate for 30 minutes and then centrifuge at 5000 rpm for 10 minutes.

-

Supernatant Collection: Carefully decant the methanolic supernatant.

-

Concentration: Evaporate the supernatant to near dryness under a gentle stream of nitrogen at 40°C.

2. Clean-up using Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Re-dissolve the concentrated extract in 5 mL of deionized water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the NPRO from the cartridge with 5 mL of methanol.

3. Derivatization for GC Analysis:

-

Drying: Evaporate the eluate to complete dryness under a nitrogen stream.

-

Esterification: To the dried residue, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes to form the methyl ester of NPRO. Cool the vial and evaporate the solvent.

-

Acetylation: Dissolve the residue in 1 mL of methylene (B1212753) chloride and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the final derivatized residue in a known volume (e.g., 100 µL) of a suitable solvent like iso-octane for GC-MS analysis.

4. GC-MS Quantification:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for nitrosamine analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the NPRO derivative from other matrix components.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized NPRO.

-

Quantification: Use an internal standard (e.g., an isotopically labeled NPRO) added at the beginning of the sample preparation for accurate quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Beverages (General Approach)

This protocol outlines a general workflow for the direct analysis of the non-volatile NPRO in liquid samples like beer without the need for derivatization.

1. Sample Preparation:

-

Degassing: For carbonated beverages like beer, degas the sample by sonication or gentle stirring.

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

2. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (triple quadrupole or Q-TOF).

-

Column: A reverse-phase C18 column suitable for polar compounds.

-